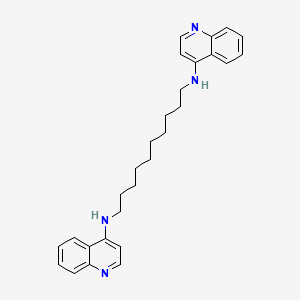
1,10-Decanediamine, N,N'-di-4-quinolinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,10-Decanediamine, N,N’-di-4-quinolinyl- is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a decane chain, with quinolinyl groups attached to the nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Decanediamine, N,N’-di-4-quinolinyl- typically involves the reaction of 1,10-decanediamine with 4-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 1,10-Decanediamine, N,N’-di-4-quinolinyl- involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
化学反应分析
Types of Reactions
1,10-Decanediamine, N,N’-di-4-quinolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like sodium hydride and potassium carbonate are employed to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline compounds.
科学研究应用
1,10-Decanediamine, N,N’-di-4-quinolinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty polymers and as a curing agent for epoxy resins.
作用机制
The mechanism of action of 1,10-Decanediamine, N,N’-di-4-quinolinyl- involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the diamine structure allows for the formation of coordination complexes with metal ions, which can further modulate its biological activity.
相似化合物的比较
Similar Compounds
1,10-Decanediamine: A simpler diamine without the quinoline groups.
4-Chloroquinoline: A quinoline derivative without the diamine chain.
1,10-Decamethylenediamine: Another diamine with a similar structure but different functional groups.
Uniqueness
1,10-Decanediamine, N,N’-di-4-quinolinyl- is unique due to the presence of both the decane diamine chain and the quinoline groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
CAS 编号 |
57599-93-6 |
|---|---|
分子式 |
C28H34N4 |
分子量 |
426.6 g/mol |
IUPAC 名称 |
N,N'-di(quinolin-4-yl)decane-1,10-diamine |
InChI |
InChI=1S/C28H34N4/c1(3-5-11-19-29-27-17-21-31-25-15-9-7-13-23(25)27)2-4-6-12-20-30-28-18-22-32-26-16-10-8-14-24(26)28/h7-10,13-18,21-22H,1-6,11-12,19-20H2,(H,29,31)(H,30,32) |
InChI 键 |
LTCUGTXKTQPZNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCCCCCNC3=CC=NC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


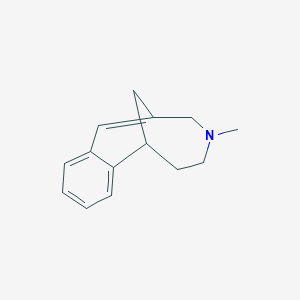
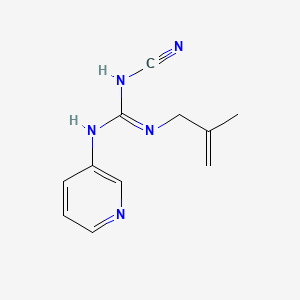

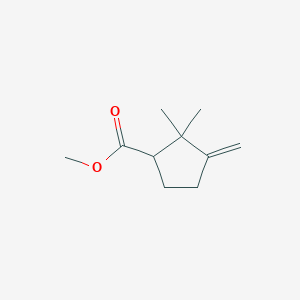
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)

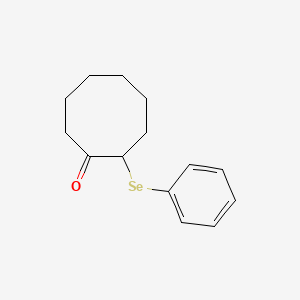
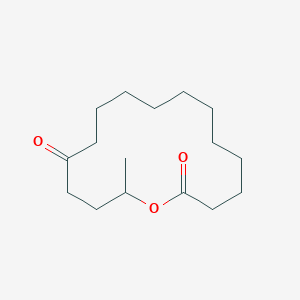
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
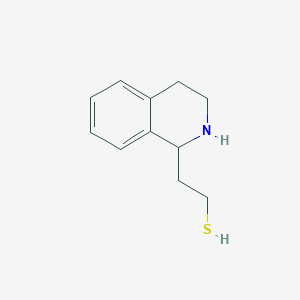
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
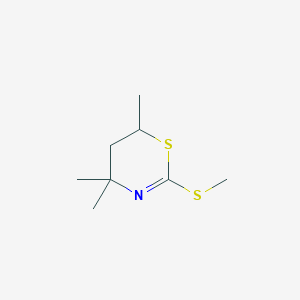
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
